2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro and tetrahydropyran derivatives can involve regioselective synthesis techniques. For example, Farag et al. (2008) described the synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, leading to products that could be further reacted to yield tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques such as X-ray diffraction analysis and molecular mechanics energy minimization. For instance, Shestopalov et al. (2003) synthesized substituted 2-aminobenzo[b]pyrans and determined their molecular and crystal structure through X-ray diffraction analysis, highlighting the utility of these methods in elucidating the structural features of complex organic molecules (Shestopalov, Emelianova, & Nesterov, 2003).
Chemical Reactions and Properties
Diazaspiro and tetrahydropyran derivatives can undergo various chemical reactions. For example, Kirschke et al. (1994) explored the ring transformations of 1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones into 4,5-dihydro-4-hydroxy-1H-pyrazole-4-carboxylic acid derivatives, demonstrating the reactive versatility of such compounds (Kirschke, Hübner, Lutze, Gründemann, & Ramm, 1994).
Physical Properties Analysis
The physical properties of diazaspiro and tetrahydropyran derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications and are typically determined through experimental measurements and analytical techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the behavior of these compounds in various chemical environments. Studies like those by Mohammadi et al. (2017), which describe the synthesis of tetrahydrobenzo[b]pyrans using catalysis, provide insight into the chemical properties and reactivity of these molecules (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017).
properties
IUPAC Name |
2-(4-methylbenzoyl)-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-3-5-17(6-4-16)19(24)22-12-10-21(15-22)9-2-11-23(20(21)25)18-7-13-26-14-8-18/h3-6,18H,2,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDSXDEEVVSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3(C2)CCCN(C3=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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